1-(2-Tert-butylphenyl)-N-methylmethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

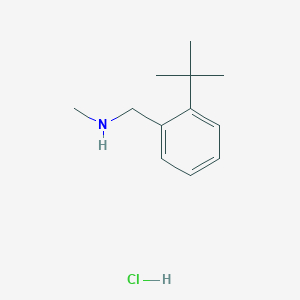

1-(2-Tert-butylphenyl)-N-methylmethanamine;hydrochloride is a chemical compound with a complex structure. It is often used in various scientific research applications due to its unique properties. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylmethanamine group.

Métodos De Preparación

The synthesis of 1-(2-Tert-butylphenyl)-N-methylmethanamine;hydrochloride typically involves several steps. One common method includes the reaction of 2-tert-butylphenylamine with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Análisis De Reacciones Químicas

1-(2-Tert-butylphenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, where the tert-butyl group or the methyl group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(2-Tert-butylphenyl)-N-methylmethanamine;hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine In chemistry, it serves as a building block for the synthesis of more complex molecules In biology, it is used in studies involving enzyme interactions and receptor binding

Mecanismo De Acción

The mechanism of action of 1-(2-Tert-butylphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-(2-Tert-butylphenyl)-N-methylmethanamine;hydrochloride can be compared with other similar compounds, such as:

2-Tert-butylphenylamine: This compound lacks the methylmethanamine group, making it less versatile in certain applications.

N-Methylmethanamine: This compound lacks the tert-butylphenyl group, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it suitable for a wide range of scientific research applications.

Actividad Biológica

1-(2-Tert-butylphenyl)-N-methylmethanamine;hydrochloride, also known as tert-butylphenylmethanamine hydrochloride , is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tert-butyl group attached to a phenyl ring, along with a methylated amine. This configuration contributes to its lipophilicity and biological activity.

The mechanism by which this compound exerts its biological effects involves several key pathways:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

- Enzyme Modulation : It has been shown to modulate the activity of specific enzymes, affecting metabolic pathways and cellular functions.

- Cell Signaling : The compound can influence cell signaling cascades, leading to alterations in gene expression and cellular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cell culture models, suggesting its applicability in treating inflammatory diseases.

In Vivo Studies

Animal model studies provide further insights into the biological activity of this compound:

- Dosage Effects : Different dosages have been tested, revealing a dose-dependent response in both therapeutic efficacy and toxicity. Low doses may enhance enzyme activity, while high doses can lead to adverse effects such as organ toxicity.

- Metabolic Pathways : The compound undergoes metabolism via cytochrome P450 enzymes, influencing its pharmacokinetics and potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial count at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests that it may be beneficial in managing conditions characterized by excessive inflammation.

Data Table: Biological Activity Summary

| Biological Activity | In Vitro Effect | In Vivo Effect |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | Significant reduction in bacterial load |

| Anti-inflammatory | Decreased cytokine levels | Reduced swelling and inflammation |

| Enzyme modulation | Enhanced enzyme activity at low doses | Variable effects based on dosage |

Propiedades

IUPAC Name |

1-(2-tert-butylphenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-12(2,3)11-8-6-5-7-10(11)9-13-4;/h5-8,13H,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQODRNRDUHFILC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1CNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.